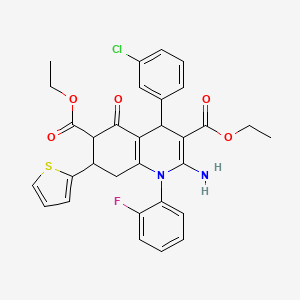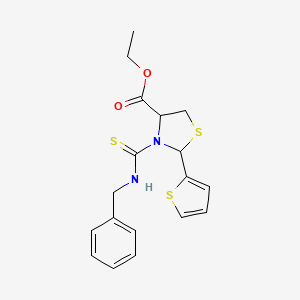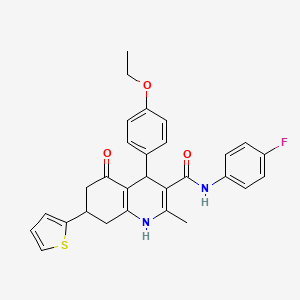![molecular formula C27H23NO5 B4311792 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311792.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
概要
説明
The compound 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic molecule. This compound is structurally intriguing due to its intricate chemical framework that integrates aromatic and heterocyclic components, offering potential utilities across various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves multi-step organic reactions. A possible synthetic route could be:
Aldol Condensation: : Begin with an aldol condensation between benzaldehyde and methoxy-substituted acetophenone to form a chalcone intermediate.
Michael Addition: : Perform a Michael addition of the chalcone with a suitable Michael acceptor to introduce the pyranoquinoline core.
Cyclization: : Induce cyclization through intramolecular nucleophilic substitution under acidic or basic conditions to form the pyranoquinoline structure.
Functional Group Modifications: : Introduce the methyl and methoxy groups via methylation reactions using reagents like methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps on a large scale. Techniques like continuous flow chemistry and catalysis could be employed to enhance yields and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: : It could undergo oxidation at the methoxy or methyl groups using agents like KMnO₄ or CrO₃, potentially forming carboxylic acid derivatives.
Reduction: : Hydrogenation reactions using H₂ and a palladium catalyst might reduce the double bonds in the quinoline ring.
Substitution: : Electrophilic aromatic substitution can occur at the benzene ring due to the electron-donating effects of the methoxy group.
Common Reagents and Conditions
Oxidation: : KMnO₄ in alkaline conditions.
Reduction: : H₂/Pd-C under atmospheric pressure.
Substitution: : Bromination using Br₂/FeBr₃ as a catalyst.
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Saturated cyclic structures.
Substitution: : Halogenated aromatic compounds.
科学的研究の応用
4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: has applications spanning multiple disciplines:
Chemistry: : Used in the synthesis of complex organic molecules and studying reaction mechanisms.
Medicine: : Investigated for pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Applications in the development of specialty chemicals and materials with unique optical or electronic properties.
作用機序
The exact mechanism of action would depend on its specific biological activity. In pharmacological contexts:
Molecular Targets: : Could include enzymes, receptors, or DNA.
Pathways: : May interfere with cellular signaling pathways, enzyme activity, or gene expression.
類似化合物との比較
Compared to other pyranoquinoline derivatives:
Uniqueness: : The presence of the benzyloxy and methoxy groups may impart unique pharmacokinetic properties, enhancing its interaction with biological targets.
Similar Compounds: : Compounds such as 4-(4-methoxyphenyl)-4H-pyran-3-carboxylic acid or 2-methylquinolin-4-one share structural similarities but lack the complete functional group array seen in 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione .
There you go. Happy reading, and feel free to dive deeper into any section!
特性
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-28-21-11-7-6-10-19(21)26-25(27(28)30)20(15-24(29)33-26)18-12-13-22(23(14-18)31-2)32-16-17-8-4-3-5-9-17/h3-14,20H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFDIDHVXPBKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one](/img/structure/B4311715.png)
![3-NITRO-8-[(E)-2-PHENYL-1-DIAZENYL]DIBENZO[B,F]OXEPINE-1-CARBOXAMIDE](/img/structure/B4311725.png)
![2-{1-[(FURAN-2-YL)METHYL]-5-OXO-3-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE](/img/structure/B4311726.png)
![1-(4-FLUOROPHENYL)-3-(4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DEC-8-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4311729.png)




![4-(4-hydroxy-3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311758.png)
![4-(3-CHLOROPHENYL)-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE](/img/structure/B4311778.png)
![4-(2,4-DICHLOROPHENYL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE](/img/structure/B4311787.png)
![4-(2-ethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311790.png)
![6-methyl-4-(9-methyl-9H-carbazol-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311800.png)
![6-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4311806.png)
